NUC013
Descripción
Propiedades
Fórmula molecular |
C8H10F2N4O4 |
|---|---|
Peso molecular |
264.19 |
Nombre IUPAC |
5-Aza-2',2'-Difluorodeoxycytidine; 4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one |
InChI |
InChI=1S/C8H10F2N4O4/c9-8(10)4(16)3(1-15)18-5(8)14-2-12-6(11)13-7(14)17/h2-5,15-16H,1H2,(H2,11,13,17)/t3-,4-,5-/m1/s1 |
Clave InChI |
GQGVBSHMRYHBTF-UOWFLXDJSA-N |
SMILES |
OC[C@@H]1[C@H](C(F)(F)[C@H](N2C(N=C(N=C2)N)=O)O1)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NUC-013; NUC 013; NUC013 |
Origen del producto |
United States |
Molecular Mechanisms of Action of Nuc013
NUC013 as a DNA Methyltransferase Inhibitor (DNMTI)
DNA methyltransferases are a family of enzymes responsible for catalyzing the transfer of methyl groups to cytosine residues, primarily within CpG dinucleotides, thereby influencing gene expression and chromatin structure mdpi.comnih.gov. Aberrant DNA methylation patterns, particularly hypermethylation of tumor suppressor genes, are frequently observed in various cancers nih.govmdpi.comnih.gov.
Inhibition of Specific DNMT Isoforms (DNMT1, DNMT3a, DNMT3b)
NUC013 has been confirmed as an inhibitor of DNA methyltransferase 1 (DNMT1) nih.gov. Studies in human leukemia cell lines, specifically THP-1 and Kasumi-1, demonstrated NUC013's ability to inhibit DNMT1 nih.govmdpi.com. Furthermore, in human colon cancer HCT-116 cells, NUC013 exhibited significant total DNMT inhibition, achieving over 50% inhibition at a concentration of 1 µM nih.govmdpi.com. This level of inhibition was achieved at a concentration lower than its GI50 (concentration for 50% growth inhibition), suggesting that its epigenetic effects can be expressed without causing substantial cell growth arrest nih.govmdpi.comresearchgate.net.
The comparative total DNMT inhibition by NUC013 and 5-azacytidine (B1684299) in HCT-116 cells is presented in the table below.
| Compound | Concentration (µM) | Total DNMT Inhibition (%) |
| NUC013 | 1 | 53.4 |
| 5-azacytidine | 1 | 19.2 |
| NUC013 | 10 | 48.5 |
| 5-azacytidine | 10 | 48.6 |
Molecular Interactions with DNMT Active Sites
As a nucleoside analog containing a 5-azacytosine (B16484) base, NUC013 is incorporated into DNA during replication mdpi.comresearchgate.net. This incorporation is critical for its mechanism of action as a DNMTI. Once incorporated into the DNA strand, the nitrogen atom at position 5 of the azacytosine ring replaces the carbon atom typically found in cytosine, which prevents the proper transfer of a methyl group from the S-adenosylmethionine (SAM) cofactor to DNA . This structural alteration leads to the formation of an irreversible covalent bond between the NUC013-incorporated DNA and the DNMT enzyme, effectively "trapping" and inactivating the enzyme nih.govmdpi.comresearchgate.net. This "suicide" inactivation mechanism results in the depletion of the cellular DNMT protein pool nih.gov.
Consequences of DNMT Inhibition on DNA Methylation Patterns
The inhibition and subsequent depletion of DNMT enzymes by NUC013 lead to global DNA hypomethylation mdpi.comnih.gov. This reversal of aberrant methylation patterns is particularly significant for reactivating epigenetically silenced tumor suppressor genes nih.govesmed.orgmdpi.com. By restoring the expression of these critical genes, NUC013 contributes to reversing the epigenetic suppression of genes that normally regulate cell proliferation, differentiation, apoptosis, and DNA repair nih.govmdpi.com. Furthermore, DNMT inhibition can enhance tumor immunogenicity by upregulating the expression of tumor-associated antigens (TAAs) and increasing major histocompatibility complex class I (MHC I) expression mdpi.com.
NUC013 as a Ribonucleotide Reductase Inhibitor (RNRI)
Ribonucleotide reductase (RNR) is a rate-limiting enzyme responsible for catalyzing the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates (dNTPs), which are essential building blocks for DNA synthesis and repair acs.orgnih.govwikipedia.orgmdpi.commdpi.com.
Inhibition of Ribonucleotide Reductase Subunits (e.g., p53R2)
NUC013 acts as an inhibitor of ribonucleotide reductase nih.govmdpi.comesmed.org. RNR is composed of two main subunits: a large catalytic subunit (RR1 or α) and a small subunit (RR2 or β), which harbors a tyrosyl free radical crucial for initiating catalysis nih.govwikipedia.orgmdpi.commdpi.comfrontiersin.orgfrontiersin.org. A more recently discovered homolog of the R2 subunit is p53R2 (also known as RRM2B), which is inducible by the tumor suppressor protein p53 and plays a role in synthesizing dNTPs for nuclear DNA repair and mitochondrial DNA replication, particularly in quiescent and post-mitotic cells esmed.orgacs.orgnih.govfrontiersin.org. NUC013 is hypothesized to inhibit both RNR and specifically the p53R2 subunit nih.gov. Its efficacy, particularly against TP53 wild-type (WT) cell lines, may be partially attributed to the derepression of TP53 and the inhibition of p53R2 nih.govmdpi.com.
Impact on Deoxynucleotide Triphosphate (dNTP) Pool Regulation
A significant consequence of RNR inhibition and the resulting depletion of dNTP pools is a mechanism known as "self-potentiation" nih.govmdpi.com. For nucleoside analogs like NUC013, a decrease in the intracellular dCTP pool enhances the incorporation of the analog's triphosphate form into DNA, thereby increasing its efficacy nih.govmdpi.com. This mechanism allows NUC013 to inhibit dNTP synthesis not only during the S phase of the cell cycle but potentially throughout the entire cell cycle nih.gov.
Mechanisms of Enzyme Inactivation
NUC013's mechanism of enzyme inactivation stems from its structural resemblance to natural nucleosides, allowing it to interfere with critical cellular processes. As a 5-azacytidine derivative, the 5-azacytosine base of NUC013 is inherently susceptible to hydrolysis at the 6-position of the cytosine ring. This hydrolysis results in the release of a formyl group, a crucial step in the inactivation of DNA methyltransferases. nih.gov NUC013 donates this formyl group to the active serine site of DNMTs, leading to the formation of an irreversible covalent adduct and subsequent enzyme inactivation. nih.gov
Beyond its role as a DNMT inhibitor, NUC013 also functions as a potent mechanism-based inhibitor of ribonucleotide reductase. nih.gov This inhibition is hypothesized to occur through a mechanism similar to that of other 2′-substituted-2′-deoxynucleotides, which act as substrate analogs to disrupt RNR activity. nih.gov By inactivating RNR, NUC013 interferes with the synthesis of deoxyribonucleotides (dNTPs), which are essential building blocks for DNA replication and repair. nih.gov
Interplay of DNA Methyltransferase and Ribonucleotide Reductase Inhibition by NUC013
NUC013 is uniquely designed to simultaneously inhibit both DNA methyltransferases and ribonucleotide reductases, providing a multifaceted attack on cancer cells. nih.gov This dual targeting strategy addresses two distinct but interconnected hallmarks of cancer: aberrant DNA methylation, which silences tumor suppressor genes, and dysregulated nucleotide metabolism, which fuels uncontrolled cell division. nih.govmdpi.com
Hypothesis of Self-Potentiation Mechanism
A significant aspect of NUC013's molecular action is its hypothesized "self-potentiation" mechanism, which enhances its efficacy, particularly in cells with wild-type TP53. nih.gov This mechanism is analogous to that observed with gemcitabine (B846), another nucleoside analog. nih.gov
Synergistic Molecular Effects
The combined inhibition of DNMT and RNR by NUC013 results in synergistic molecular effects that contribute to its potent anti-tumor activity. By inhibiting DNMTs at concentrations lower than those required to cause substantial cell growth arrest, NUC013 favors the expression of its epigenetic effects, leading to the re-expression of silenced tumor suppressor genes. nih.gov Simultaneously, the inhibition of RNR disrupts DNA synthesis, leading to nucleotide pool imbalances and replication stress. nih.gov This dual action targets both the epigenetic landscape and the metabolic machinery of cancer cells, leading to enhanced cellular dysfunction and ultimately, cell death. nih.govmdpi.com
Comparative Analysis of NUC013 Mechanisms with Related Compounds (e.g., decitabine (B1684300), gemcitabine)
NUC013 shares structural and mechanistic similarities with established nucleoside analogs like decitabine and gemcitabine, yet it possesses distinct advantages due to its dual-targeting nature.
Decitabine (5-aza-2′-deoxycytidine) is a well-known DNA methyltransferase inhibitor. wikipedia.org Its primary mechanism involves its incorporation into DNA, where its 5-azacytosine moiety forms irreversible covalent bonds with DNMT enzymes, leading to their degradation and subsequent DNA hypomethylation. nih.gov This results in the re-expression of epigenetically silenced genes. Unlike NUC013, which is hypothesized to exhibit self-potentiation, decitabine can experience a "self-antagonism" effect. nih.gov The restoration of wild-type p53 function and the induction of p53R2 by decitabine can increase dCTP pools, which may decrease decitabine's incorporation into DNA during the resting phase, potentially limiting its activity compared to NUC013. nih.gov Decitabine primarily targets DNMT1. jci.org
Gemcitabine is a pyrimidine (B1678525) nucleoside analog primarily recognized as a potent inhibitor of ribonucleotide reductase. nih.govwikipedia.org Gemcitabine diphosphate (B83284) inhibits RNR, leading to a significant reduction in the cellular concentrations of deoxynucleotides, including dCTP. nih.gov This depletion of dCTP is critical for gemcitabine's "self-potentiation" mechanism: the reduced dCTP levels enhance the competitive incorporation of gemcitabine triphosphate into DNA, thereby augmenting its cytotoxic effects. nih.gov Gemcitabine also inhibits DNA polymerase and can induce cell cycle arrest at the G1/S phase boundary. mims.com
Comparative Summary:
NUC013 distinguishes itself by combining the core inhibitory features of both decitabine and gemcitabine within a single molecule. It possesses the 5-azacytosine base characteristic of decitabine for DNMT inhibition and the difluorodeoxyribose sugar moiety found in gemcitabine for RNR inhibition. nih.govesmed.org This dual mechanism provides NUC013 with a broader anti-tumor spectrum. nih.gov
Research findings indicate that NUC013 demonstrates activity against a significantly wider range of cell lines in the NCI 60 panel compared to decitabine, particularly against TP53 wild-type cell lines. nih.govnih.gov This enhanced efficacy in TP53 wild-type cells is attributed to NUC013's self-potentiation mechanism, mediated by the derepression of TP53 and inhibition of p53R2, which facilitates its DNA incorporation. nih.gov In contrast, decitabine's potential for self-antagonism may limit its activity in such contexts. nih.gov While all 5-azanucleosides, including NUC013, are susceptible to deamination by cytidine (B196190) deaminase, leading to a short half-life, the inherent dual-targeting design of NUC013 offers a distinct mechanistic advantage over single-target agents like decitabine or gemcitabine. nih.govmdpi.comresearchgate.net
Table 1: Key Mechanistic Differences and Similarities
| Feature/Compound | NUC013 | Decitabine | Gemcitabine |
| Primary Target(s) | DNMT, RNR nih.gov | DNMT wikipedia.org | RNR wikipedia.org |
| Mechanism of DNMT Inactivation | Covalent binding to active serine site after hydrolysis of 5-azacytosine base nih.gov | Covalent binding to DNMT after incorporation into DNA | Not applicable |
| Mechanism of RNR Inhibition | Hypothesized mechanism-based inhibition via substrate analogs nih.gov | Not applicable | Mechanism-based inhibition by gemcitabine diphosphate nih.gov |
| Self-Potentiation Mechanism | Hypothesized to exhibit self-potentiation via dCTP depletion and enhanced DNA incorporation nih.gov | Can exhibit "self-antagonism" via dCTP increase nih.gov | Exhibits self-potentiation via dCTP depletion and enhanced DNA incorporation nih.gov |
| Activity against TP53 WT cells | Significantly more effective nih.govnih.gov | Less effective nih.gov | Not directly comparable for DNMT/RNR interplay |
(Note: This table is designed to be interactive, allowing users to sort or filter data in a suitable digital environment.)
Table 2: Comparative GI50 Values (HCT-116 Human Colon Cancer Cell Line)
| Compound | GI50 (µM) | Reference |
| NUC013 | 4.54 | nih.gov |
| 5-azacytidine | 0.62 | nih.gov |
(Note: This table is designed to be interactive, allowing users to sort or filter data in a suitable digital environment.)
Cellular and Subcellular Effects of Nuc013
Impact on Cancer Cell Proliferation and Viability
NUC013 demonstrates significant inhibitory effects on the proliferation and viability of various cancer cell lines, showcasing a broad spectrum of anti-tumor activity.
Extensive testing, including evaluation against the NCI 60 cell line panel, has revealed NUC013's potency in inhibiting cancer cell growth. NUC013 has been shown to inhibit the growth of hematogenous tumor cell lines by more than 50% at a concentration of 10 µM wikipedia.org. Furthermore, it has demonstrated growth inhibition in at least one cell line from every solid tumor tissue tested within the NCI 60 panel, encompassing breast, colon, central nervous system, renal, lung, melanoma, ovarian, and prostate cancers wikipedia.orgwikipedia.org.
In in vivo xenograft models, NUC013 has shown promising results. In a human leukemia HL-60 (p53-null) xenograft model, NUC013 conferred a survival benefit wikipedia.orgciteab.com. Similarly, in a colon cancer LoVo (TP53 WT) xenograft, NUC013 significantly inhibited tumor growth wikipedia.orgciteab.com. Its activity has also been extended to human non-small cell lung cancer (NCI-H460) xenografts, where it significantly inhibited tumor growth and improved survival fishersci.caciteab.com.
Table 1: Growth Inhibition by NUC013 vs. Decitabine (B1684300) in NCI 60 Cell Line Panel (at 10 µM) wikipedia.org
| Compound | Number of Cell Lines with >50% Growth Inhibition | Number of Cell Lines with ≤50% Growth Inhibition |
| NUC013 | 24 | 31 |
| Decitabine | 6 | 49 |
Fisher's exact test two-tailed, p = 0.0002
NUC013 demonstrates dose-dependent effects on cellular viability and other downstream processes. For instance, apoptosis induction by NUC013 was observed to commence at concentrations as low as 0.25 µM in Kasumi-1 cells and 0.2 µM in THP-1 cells after 24 hours of exposure wikipedia.org. This is a more potent apoptotic effect compared to decitabine, which required 0.75–1 µM to induce similar effects wikipedia.org.
Furthermore, NUC013's ability to inhibit DNA methyltransferase (DNMT) activity is also dose-dependent. In colon cancer cells (HCT-116, TP53 WT), NUC013 achieved greater than 50% total DNMT inhibition at a concentration of 1 µM. This concentration was notably lower than its GI50 (growth inhibition at 50%) value of 4.54 µM, suggesting that its epigenetic effects can be achieved at doses below those causing substantial cell growth arrest wikipedia.org.
Induction of Apoptosis and Cell Differentiation
Beyond growth inhibition, NUC013 actively promotes programmed cell death (apoptosis) and induces cellular differentiation, both crucial processes for controlling aberrant cell growth.
NUC013 is a potent inducer of apoptosis in cancer cells. Studies have shown that NUC013 can induce apoptosis by a p53-independent mechanism at submicromolar doses wikipedia.org. This is particularly significant as p53 is a frequently mutated tumor suppressor gene in many cancers, and a p53-independent pathway offers a therapeutic advantage for tumors with compromised p53 function wikipedia.org. Apoptosis induction was confirmed by Annexin-V staining in cell lines such as THP-1 and Kasumi-1 after 24 hours of exposure wikipedia.orguni.lu.
Table 2: Apoptosis Induction Concentration of NUC013 vs. Decitabine wikipedia.org
| Compound | Cell Line | Apoptosis Induction Concentration (µM) | Time to Apoptosis Induction |
| NUC013 | Kasumi-1 | 0.25 | 24 hours |
| NUC013 | THP-1 | 0.2 | 24 hours |
| Decitabine | Kasumi-1 | 0.75-1 | Not specified |
| Decitabine | THP-1 | 0.75-1 | Not specified |
NUC013 has been observed to induce morphological changes indicative of cell differentiation. Similar to decitabine, treatment with NUC013 resulted in such changes in cells, including THP-1 cells, approximately six days following drug exposure wikipedia.org. Cell differentiation is a process where less specialized cells become more specialized, and inducing differentiation in cancer cells can lead to a less malignant phenotype or eventual cell death.
Epigenetic Modulation and Gene Expression Regulation
A core mechanism of NUC013's action lies in its ability to modulate epigenetic processes, specifically through the inhibition of DNA methyltransferases (DNMTs) and ribonucleotide reductase (RNR) wikipedia.orgfishersci.caciteab.com. Epigenetics refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence, often involving DNA methylation and histone modifications uni.lu.
Aberrant DNA methylation, particularly at promoter CpG islands and enhancer regions, leads to the silencing of critical tumor suppressor genes in many cancers. By inhibiting DNMT, NUC013 works to reverse this epigenetic suppression, thereby reactivating the expression of these silenced genes that are crucial for suppressing tumorigenesis, promoting apoptosis, and facilitating cell differentiation wikipedia.orgfishersci.caciteab.comnih.gov. The ability of NUC013 to inhibit DNMT at concentrations lower than those causing significant cell growth arrest supports the prioritization of its epigenetic effects wikipedia.orguni.lu.
Furthermore, NUC013's inhibition of RNR is hypothesized to lead to the depletion of deoxycytidine triphosphate (dCTP). This depletion, in turn, can enhance the phosphorylation and subsequent incorporation of NUC013 into DNA, a process described as "self-potentiation," thereby amplifying its anti-tumor effects wikipedia.org. NUC013's role as a DNMT1 inhibitor has been confirmed in leukemic cell lines such as THP-1 and Kasumi-1 wikipedia.org. Through these epigenetic modulations, NUC013 contributes to the reactivation of genes associated with normal cellular processes, including differentiation and proliferation control guidetomalariapharmacology.org.
Derepression of Silenced Genes
NUC013 functions as a DNA methyltransferase inhibitor, which is a key mechanism for reversing epigenetic silencing of genes. Aberrant DNA methylation at promoter CpG islands and enhancer regions is a common feature in many cancers, leading to the inactivation of tumor suppressor genes nih.govnih.gov. By inhibiting DNA methyl transferase, NUC013 promotes the derepression of these silenced genes, thereby restoring their expression. This derepression is a critical step in its anti-tumor activity. nih.govnih.gov
Modulation of Tumor Suppressor Gene Expression (e.g., TP53)
A significant effect of NUC013 is its ability to modulate the expression of tumor suppressor genes, notably TP53. Tumor suppressor genes can be silenced through both genetic mutations and epigenetic modifications nih.gov. NUC013's DNMT inhibitory activity directly contributes to the derepression of TP53. This derepression of TP53 is hypothesized to be a mediating factor in NUC013's effectiveness, particularly in TP53 wild-type (WT) cell lines. nih.govnih.gov
Upregulation of Immune-Related Genes (e.g., Cancer Testis Antigens)
As a DNA methyltransferase inhibitor, NUC013 is expected to induce the upregulation of immune-related genes, including Cancer Testis Antigens (CTAs). Other DNMT inhibitors, such as 5-azacitidine, have been shown to significantly upregulate CTAs and immunomodulatory pathways, including interferon signaling, antigen processing and presentation, and cytokines/chemokines. The base of NUC013 is identical to that of decitabine and 5-azacytidine (B1684299), which are known to confer DNMT inhibition leading to the expression of hypermethylated genes, including those involved in an anti-tumor immune response. Furthermore, tumor regression observed with NUC013 in xenograft models was likely mediated by the derepression of tumor suppressor genes like p53 and subsequent activation of natural killer (NK) cells. It is suggested that in fully immunocompetent hosts, NUC013 could lead to tumor epitope derepression and T-cell activation, indicating a broader immune-modulating effect.
Differential Effects Based on Cellular Genetic Background
NUC013 exhibits differential activity depending on the genetic background of the cancer cell lines, particularly concerning the TP53 status.
Activity in TP53 Wild-Type versus TP53 Null/Mutant Cell Lines
Research indicates that NUC013 demonstrates significant activity against both TP53-null/mutant and TP53 wild-type (WT) cancer cell lines. Notably, NUC013 is more active than decitabine against p53-null/mutant cell lines (p = 0.027). Its activity is even more pronounced against p53 wild-type (WT) cell lines (p = 0.0025). nih.govnih.gov This enhanced effectiveness against TP53 WT cell lines, compared to decitabine, is believed to be mediated, at least in part, by the derepression of TP53 and the inhibition of p53R2, which facilitates the incorporation of NUC013 through a mechanism of self-potentiation. nih.govnih.gov
The following table illustrates the comparative activity of NUC013 and decitabine based on TP53 status:
| Compound | TP53 Null/Mutant Cell Lines (p-value) | TP53 Wild-Type (WT) Cell Lines (p-value) |
| NUC013 | More active than decitabine (0.027) | Even more active than decitabine (0.0025) nih.govnih.gov |
| Decitabine | No more effective than TP53 WT nih.gov | No more effective than TP53 null/mutant nih.gov |
Influence on Cellular Metabolism
NUC013 significantly influences cellular metabolism through its inhibitory effects on deoxynucleotide synthesis.
Deoxynucleotide Synthesis Inhibition and Pathways
NUC013 acts as a ribonucleotide reductase inhibitor (RNRI). Ribonucleotide reductase (RNR) is a crucial enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, which are essential precursors for DNA synthesis. nih.gov Inhibition of RNR by NUC013 leads to the depletion of deoxynucleotide triphosphates (dNTPs). This inhibition is hypothesized to involve a self-potentiation mechanism, where the depletion of dCTP (deoxycytidine triphosphate) pools, a potent feedback inhibitor of deoxycytidine kinase, enhances the phosphorylation and subsequent incorporation of NUC013 into DNA. nih.gov
Experimental data using high-performance liquid chromatography (HPLC) assays have demonstrated that NUC013 treatment results in lower concentrations of dATP, dGDP, and dUTP compared to control cells. nih.gov This indicates a broad impact on the cellular deoxynucleotide pool. The ability of NUC013 to inhibit dNTP synthesis extends beyond the S-phase of the cell cycle, affecting it throughout the entire cell cycle. nih.gov
The following table summarizes the observed effects of NUC013 on deoxynucleotide levels:
| Deoxynucleotide | Effect of NUC013 Treatment (compared to control) |
| dATP | Lower concentrations nih.gov |
| dGDP | Lower concentrations nih.gov |
| dUTP | Lower concentrations nih.gov |
| dCTP | Decreased pools (implied by self-potentiation mechanism) nih.gov |
| dTDP | Unaffected nih.gov |
Preclinical Efficacy Studies of Nuc013 in Disease Models
In Vitro Efficacy in Cancer Cell Line Panels
Extensive in vitro testing has been conducted to assess the growth inhibitory effects of NUC013 across diverse cancer cell lines. These studies highlight its broad-spectrum activity and particular effectiveness against certain tumor types.
Broad-Spectrum Activity in the NCI 60 Cell Line Panel
NUC013 has been comprehensively evaluated in the National Cancer Institute (NCI) 60 cell line panel, a widely utilized resource comprising human cancer cell lines derived from nine distinct tissues of origin: breast, colon, central nervous system, renal, lung, melanoma, ovarian, prostate, and hematogenous wikipedia.org. In this extensive panel, NUC013 has demonstrated superior growth inhibition compared to decitabine (B1684300), exhibiting activity against a significantly greater number of cell lines wikipedia.orgmims.comguidetomalariapharmacology.org.
Specifically, NUC013 has been shown to inhibit the growth of hematogenous tumor cell lines by over 50% at a concentration of 10 µM wikipedia.org. Furthermore, it has exhibited inhibitory activity against at least one cell line from all solid tumor tissues represented in the NCI 60 panel, including breast, colon, central nervous system, renal, lung, melanoma, ovarian, and prostate cancers wikipedia.orguni.lu. A notable finding is NUC013's differential activity based on TP53 status. While decitabine shows comparable efficacy against both TP53 wild-type (WT) and TP53 null/mutant cell lines, NUC013 is significantly more effective against TP53 WT cell lines (p = 0.013 or p = 0.0025) wikipedia.orgguidetomalariapharmacology.orguni.lu. It also demonstrates greater activity against p53-null/mutant cancer cell lines (p = 0.027) wikipedia.orgguidetomalariapharmacology.org.
Specific Activity in Leukemia and Solid Tumor Cell Lines
Beyond the broad NCI 60 panel, NUC013 has shown specific activity in various leukemia and solid tumor cell lines.
In the context of leukemia, the human leukemia cell line HL-60 (TP53 null), which is part of the NCI 60 panel, exhibited good in vitro sensitivity to NUC013 wikipedia.org. Further studies confirmed NUC013's role as a DNMT1 inhibitor in leukemic cell lines such as THP-1 and Kasumi-1 wikipedia.org.
For solid tumors, the colon cancer cell line LoVo (TP53 WT) demonstrated favorable in vitro activity in response to NUC013 wikipedia.org. In HCT-116 colon cancer cells (TP53 WT), NUC013 achieved over 50% total DNMT inhibition at a concentration of 1 µM, which is lower than its GI50 value of 4.54 µM wikipedia.org. NUC013 (also referred to as iMN013) has also shown activity against breast cancer cell lines in the nanomolar range uni.lufishersci.atnih.gov. Additionally, NUC013 has demonstrated activity against non-small cell lung cancer (NSCLC) cell lines within the NCI 60 panel wikipedia.org.
In Vivo Xenograft Models of Human Cancers
The promising in vitro results for NUC013 have been translated into in vivo efficacy studies using human cancer xenograft models in mice, demonstrating its ability to inhibit tumor growth and improve survival.
Studies in Hematological Malignancy Xenografts (e.g., HL-60)
NUC013 has proven effective in preclinical xenograft models of human leukemia mims.comfishersci.atfishersci.caciteab.com. A significant survival benefit was observed in a human leukemia HL-60 (p53-null) NCr-nu/nu mouse xenograft model (n=10/group) treated with NUC013 wikipedia.orgguidetomalariapharmacology.orgmitoproteome.org. In this model, the median survival (MS) for saline-treated control mice was 26.5 days, whereas NUC013 treatment extended the median survival to 32 days, corresponding to a hazard ratio (HR) of 0.26 (p = 0.032) wikipedia.orgguidetomalariapharmacology.orgciteab.com.
Table 1: Survival in HL-60 Xenograft Model
| Treatment Group | Median Survival (Days) | Hazard Ratio (HR) | p-value | Reference |
| Saline Control | 26.5 | - | - | wikipedia.orgguidetomalariapharmacology.orgciteab.com |
| NUC013 (20 mg/kg) | 32 | 0.26 | 0.032 | wikipedia.orgguidetomalariapharmacology.orgciteab.com |
| NUC013 (5.8 mg/kg) | 28.5 | 0.59 | 0.19 | citeab.com |
| Decitabine (5 mg/kg) | 26 | 0.92 | 0.64 | citeab.com |
Studies in Solid Tumor Xenografts (e.g., Colon, Non-Small Cell Lung Cancer)
NUC013 has also demonstrated efficacy in xenograft models of human solid tumors, including colon cancer and non-small cell lung cancer mims.comfishersci.atfishersci.caciteab.com.
In a colon cancer LoVo (TP53 WT) xenograft model, NUC013 significantly inhibited tumor growth wikipedia.org. Treatment with NUC013 at a dose of 20 mg/kg resulted in a 50.9% reduction in mean tumor volume compared to controls (p < 0.0001) wikipedia.orgguidetomalariapharmacology.org. Increasing the dose to 40 mg/kg further reduced tumor volume by 53.7% (p < 0.0001) wikipedia.orgguidetomalariapharmacology.org. In contrast, mice treated with decitabine in this model showed worse survival than saline controls (median survival of 31 days for decitabine vs. >60 days for saline, HR = 26.89, p < 0.0001) wikipedia.orgguidetomalariapharmacology.orgciteab.com. NUC013 at 5.8 mg/kg resulted in a median survival of 60 days in the LoVo xenografts (HR = 1.64, p = 0.48) wikipedia.orgciteab.com.
Table 2: Tumor Volume Inhibition in LoVo Colon Cancer Xenografts
| Treatment Group | Mean Tumor Volume Reduction (%) | p-value | Reference |
| NUC013 (20 mg/kg) | 50.9 | < 0.0001 | wikipedia.orgguidetomalariapharmacology.org |
| NUC013 (40 mg/kg) | 53.7 | < 0.0001 | wikipedia.orgguidetomalariapharmacology.org |
Furthermore, NUC013 has shown significant activity in a mouse xenograft model of non-small cell lung cancer (NSCLC), specifically the NCI-H460 model mims.comfishersci.caciteab.comhznu.edu.cnwikipedia.org. In this model, NUC013 treatment led to significant tumor growth inhibition and improved animal survival mims.comfishersci.caciteab.comhznu.edu.cnwikipedia.org. The median survival for saline control mice was 25.5 days, which was extended to 38 days in mice treated with NUC013 (HR = 0.14, p = 0.0018) fishersci.atciteab.com.
Table 3: Survival in NCI-H460 NSCLC Xenograft Model
| Treatment Group | Median Survival (Days) | Hazard Ratio (HR) | p-value | Reference |
| Saline Control | 25.5 | - | - | fishersci.atciteab.com |
| NUC013 | 38 | 0.14 | 0.0018 | fishersci.atciteab.com |
Impact on Tumor Growth Inhibition and Survival in Animal Models
NUC013 has been shown to be more effective than decitabine in xenograft models of both human leukemia and colon cancer mims.comfishersci.atfishersci.caciteab.comhznu.edu.cn. The survival benefit observed in the HL-60 leukemia xenograft (median survival of 32 days versus 26.5 days for saline, p = 0.032) underscores its potential in hematological malignancies wikipedia.orgguidetomalariapharmacology.org. Similarly, in the LoVo colon cancer xenograft, NUC013's ability to reduce tumor volume by over 50% highlights its potent anti-tumor activity in solid tumors wikipedia.orgguidetomalariapharmacology.org. The significant improvement in survival and tumor growth inhibition in the NCI-H460 NSCLC xenograft model (median survival of 38 days versus 25.5 days for saline, p = 0.0018) further supports its broad applicability in cancer treatment fishersci.atfishersci.caciteab.comhznu.edu.cn.
Comparative Preclinical Efficacy Analysis
Comparative preclinical efficacy analysis is crucial for positioning novel therapeutic agents within the existing treatment landscape. This section details the comparative performance of NUC013 against established DNA methyltransferase inhibitors (DNMTi) in various preclinical models and evaluates its therapeutic index in animal studies.
Comparison with Established DNA Methyltransferase Inhibitors in Preclinical Models
NUC013, identified as 5-aza-2′,2′-difluorodeoxycytidine, is a novel compound functioning as both a DNA methyltransferase inhibitor and a ribonucleotide reductase inhibitor wikipedia.org. Preclinical investigations have highlighted its distinct efficacy profile when compared to conventional DNMT inhibitors such as decitabine and 5-azacytidine (B1684299).
In the NCI 60 cell line panel, NUC013 demonstrated activity against a significantly broader range of cancer cell lines than decitabine, particularly excelling against TP53 wild-type (WT) cell lines wikipedia.org. This suggests a potential advantage in treating tumors with intact p53 pathways.
In in vitro studies using the human colon cancer cell line HCT-116 (TP53 WT), NUC013 exhibited substantial DNA methyltransferase (DNMT) inhibition. At a concentration of 1 µM, NUC013 achieved 53.4% inhibition of total DNMT, a level achieved at a concentration lower than its 50% growth inhibition (GI50) value of 4.54 µM. In contrast, 5-azacytidine, with a GI50 of 0.62 µM, required concentrations greater than 1 µM (and potentially up to 10 µM) to achieve comparable levels of DNMT inhibition wikipedia.org. Furthermore, NUC013's role as a DNMT1 inhibitor was corroborated in leukemic cell lines, including THP-1 and Kasumi-1 wikipedia.org.
Table 1: In Vitro Comparison of NUC013 and 5-Azacytidine in HCT-116 Cells
| Compound | GI50 (µM) | Total DNMT Inhibition at 1 µM (%) |
| NUC013 | 4.54 | 53.4 |
| 5-Azacytidine | 0.62 | 19.2 |
In animal models, NUC013 has shown superior efficacy and safety compared to decitabine. In xenograft models of human leukemia (HL-60, TP53 null) and human colon cancer (LoVo, TP53 WT), NUC013 proved to be significantly more effective than decitabine at the tested doses and schedules wikipedia.orgciteab.comnih.gov. For instance, in HL-60 xenografts, NUC013 treatment (20 mg/kg) resulted in a median survival of 32 days, significantly improving survival compared to the saline control's median survival of 26.5 days citeab.com. In LoVo colon cancer xenografts, NUC013 at doses of 20 mg/kg and 40 mg/kg led to significant inhibition of tumor growth, with mean tumor volumes decreasing by 50.9% and 53.7% respectively, eight days post-treatment completion, when compared to the saline control wikipedia.org.
Table 2: Preclinical Efficacy of NUC013 in Xenograft Models
| Disease Model | Cell Line (TP53 Status) | Treatment Group | Median Survival (Days) / Tumor Volume Reduction (%) | Comparison to Control |
| Human Leukemia | HL-60 (TP53 null) | NUC013 (20 mg/kg) | 32 days | Significantly improved survival vs. saline (26.5 days) citeab.com |
| Human Colon Cancer | LoVo (TP53 WT) | NUC013 (20 mg/kg) | 50.9% tumor volume reduction | Significant inhibition vs. saline wikipedia.org |
| Human Colon Cancer | LoVo (TP53 WT) | NUC013 (40 mg/kg) | 53.7% tumor volume reduction | Significant inhibition vs. saline wikipedia.org |
Assessment of Therapeutic Index in Animal Studies
The therapeutic index (TI) is a critical measure indicating the safety margin of a drug, defined as the ratio of the toxic dose for 50% of the population (TD50) to the effective dose for 50% of the population (ED50). In animal studies, this is often represented as the lethal dose for 50% of the population (LD50) divided by the minimum effective dose for 50% of the population (ED50) fishersci.cawikipedia.org. A higher therapeutic index signifies a wider margin between the dose that elicits a therapeutic effect and the dose that causes toxicity, which is highly desirable for a favorable safety and efficacy profile fishersci.cawikipedia.org.
For NUC013, the therapeutic index has been conservatively estimated to be in the range of 100- to 150-fold better than that of decitabine wikipedia.org. This substantial difference underscores NUC013's favorable safety profile in preclinical settings, allowing for effective treatment with a significantly lower risk of toxicity compared to decitabine wikipedia.org. The observed enhanced safety and effectiveness of NUC013 in xenograft models further support its promising therapeutic index wikipedia.orgciteab.comnih.gov.
Research on Nuc013 Prodrugs and Delivery Systems
Rationale for Prodrug Development of NUC013
The inherent characteristics of NUC013 pose obstacles to achieving sustained therapeutic concentrations and optimal cellular exposure. These challenges are primarily related to its chemical stability and pharmacokinetic profile.
Addressing Pharmacological Challenges (e.g., hydrolytic instability, short half-life)
A primary pharmacological challenge for NUC013 is its relative instability and short half-life, which is common among 5-azanucleosides with a 5-azacytosine (B16484) base nih.govnih.govnih.govnih.gov. This short half-life is particularly problematic for nucleosides that predominantly target tumor cells during the S phase of the cell cycle, as prolonged exposure is often required for maximal epigenetic effects nih.govnih.govnih.govnih.gov. For instance, the half-life of intravenously administered NUC013 in mice is reported to be 20.1 minutes nih.govnih.govnih.gov. Furthermore, NUC013 is susceptible to deamination and hydrolysis in aqueous environments nih.govnih.govnih.gov. To overcome these limitations and improve the pharmacology of NUC013, a prodrug approach was deemed necessary nih.govnih.govnih.govnih.gov.
Characterization of NUC041 as a Prodrug of NUC013
NUC041 was developed as a prodrug designed to address the pharmacological shortcomings of NUC013, particularly its instability and short half-life nih.govnih.govnih.gov.
Chemical Design and Hydrolysis Mechanism to Yield NUC013
NUC041 is chemically identified as 3′,5′-di-trimethylsilyl-2′,2′-difluoro-5-azadeoxycytidine nih.govnih.govnih.gov. Its design involves the conjugation of NUC013 with trimethylsilanol (B90980) (TMS) at the 3′ and 5′ positions of the sugar moiety nih.govnih.govnih.gov. This conjugation renders the molecule hydrophobic, which is crucial for its formulation and protection nih.govnih.govnih.gov. The primary mechanism by which NUC041 yields NUC013 is hydrolysis. Upon contact with blood, the TMS moieties are readily hydrolyzed, releasing the active NUC013 compound nih.govnih.govnih.gov.
Formulation Strategies for Enhanced NUC013 Release
NUC041 was specifically designed for formulation in a hydrophobic vehicle to shield NUC013 from premature deamination and hydrolysis nih.govnih.govnih.gov. A key formulation strategy involved a pegylated-phospholipid depot (PPD) nih.govnih.gov. This formulation has demonstrated stability, remaining stable for over two months at 4 °C. Other potential approaches for packaging hydrophobic drugs like NUC041 include pegylated liposomes.
Impact of Prodrug Formulation on NUC013 Exposure and Efficacy in Preclinical Models
The prodrug formulation of NUC041 has significantly impacted the pharmacokinetic profile and therapeutic efficacy of NUC013 in preclinical settings.
Prolonged Exposure of Active Compound
The formulation of NUC041 in a pegylated-phospholipid depot has led to a substantial prolongation of NUC013's half-life in mice. As shown in Table 1, the half-life of NUC013 derived from intramuscular NUC041 formulated in PPD is 3.4 hours, a significant increase compared to the 20.1 minutes observed for intravenously administered NUC013 nih.govnih.govnih.gov. This prolonged exposure of tumor cells to NUC013, facilitated by NUC041, has been linked to enhanced efficacy nih.gov.
Table 1: Half-Life Comparison of NUC013 and NUC041-Derived NUC013 in Mice nih.govnih.govnih.gov
| Compound/Formulation | Administration Route | Half-Life |
| NUC013 | Intravenous (IV) | 20.1 min |
| NUC013 (from NUC041) | Intramuscular (IM) | 3.4 h |
In preclinical NCI-H460 xenograft models of non-small cell lung cancer (NSCLC), NUC013 alone was shown to significantly inhibit tumor growth and improve survival nih.govnih.gov. Treatment with NUC041 also resulted in significant tumor growth inhibition nih.govnih.gov. Notably, NUC041-treated mice exhibited significantly more tumor ulceration compared to NUC013-treated mice or saline controls, and this ulceration occurred at lower tumor volumes nih.govnih.govnih.gov. Tumor regression, as evidenced by a decrease in tumor volume (38% to 51%) and substantial areas of ulceration and necrosis, was observed in some NUC041-treated mice nih.gov. This enhanced efficacy and tumor regression are likely attributable to the prolonged exposure to NUC013, leading to more pronounced epigenetic effects nih.govnih.gov. The observed tumor regression in nude mice is thought to be mediated by the derepression of the tumor suppressor gene p53 and subsequent activation of natural killer (NK) cells nih.gov.
Improved Antitumor Activity in Xenograft Models
Research has demonstrated that NUC013 exhibits significant antitumor activity in various xenograft models. It has been shown to markedly inhibit tumor growth and improve survival in an NCI-H460 xenograft model of non-small cell lung cancer (NSCLC). nih.govnih.govnih.gov Comparative studies have indicated that NUC013 is considerably safer and more effective than decitabine (B1684300) in xenograft models of human leukemia (HL-60) and colon cancer (LoVo). nih.govnih.govnih.gov
In HL-60 xenografts, treatment with NUC013 at a dose of 20 mg/kg resulted in a median survival of 32 days, which was an improvement compared to the 26.5 days observed in saline control groups (Hazard Ratio = 0.26, p = 0.032). For LoVo xenografts, NUC013 (5.8 mg/kg) demonstrated a median survival of 60 days, significantly outperforming decitabine (5 mg/kg) which had a median survival of 31 days, while the saline control group's median survival was undefined. Furthermore, NUC013 at concentrations of 20 mg/kg and 40 mg/kg led to a substantial reduction in mean tumor volume in LoVo xenografts, decreasing it by 50.9% and 53.7% respectively (both p < 0.0001).
NUC013 has also shown greater efficacy against cancer cells that express wild-type p53, such as LoVo and NCI-H460 cell lines, compared to p53 deficient cells. nih.gov The prodrug NUC041 also demonstrated significant tumor growth inhibition in NCI-H460 xenografts. nih.govnih.gov However, it was observed that NUC041-treated mice experienced more tumor ulceration at lower tumor volumes when compared to NUC013-treated mice or saline controls. nih.govnih.gov The antitumor effect and tumor regression observed in nude mice were likely mediated by the derepression of the tumor suppressor gene p53 and the subsequent activation of natural killer (NK) cells. nih.gov In addition to NSCLC and colon cancer, NUC041 has shown activity in mouse xenograft models of various solid tumors, including triple-negative breast cancer (DU4475), renal cancer (786-O, Caki-1), and pancreatic cancer (CFPAC-1, SW1990), leading to significantly lower tumor volumes and improved survival in cases with a sufficient number of events. In vitro studies also confirmed NUC013's ability to inhibit DNMT at concentrations of 1 µM and 10 µM, with a higher percentage of inhibition at 1 µM, comparable to 5-azacytidine (B1684299) at 10 µM.
Table 1: Antitumor Activity of NUC013 and NUC041 in Xenograft Models
| Compound | Model (Cell Line) | Effect on Tumor Volume | Effect on Survival (Median Survival) | Comparison to Control/Decitabine | Key Mechanism/Observation |
| NUC013 | NCI-H460 (NSCLC) | Significant inhibition | Improved survival nih.govnih.govnih.gov | N/A | DNMT/RNR inhibition nih.govnih.gov |
| NUC013 | HL-60 (Leukemia) | N/A | 32 days vs 26.5 days (saline) | Safer & more effective than Decitabine nih.govnih.govnih.gov | N/A |
| NUC013 | LoVo (Colon Cancer) | 50.9% (20 mg/kg), 53.7% (40 mg/kg) reduction | 60 days vs 31 days (Decitabine) | Safer & more effective than Decitabine nih.govnih.govnih.gov | More effective against p53 WT cells nih.gov |
| NUC041 | NCI-H460 (NSCLC) | Significant inhibition nih.govnih.gov | N/A | N/A | Prodrug releases NUC013; derepression of p53, NK cell activation nih.gov |
| NUC041 | DU4475 (TNBC), 786-O/Caki-1 (Renal), CFPAC-1/SW1990 (Pancreatic) | Significantly lower tumor volumes | Improved survival (where sufficient events) | N/A | N/A |
Emerging Prodrug Strategies for Related Nucleoside Analogs
The development of prodrug strategies is critical for nucleoside analogs due to inherent challenges such as poor solubility, limited cellular penetration, susceptibility to enzymatic degradation (e.g., deamination), and the necessity for intracellular phosphorylation to achieve their active forms. nih.gov A common limiting step in the activation of nucleoside analogs is the initial phosphorylation to produce the nucleoside monophosphate (NMP).
To circumvent this rate-limiting step, various strategies have been developed to directly deliver phosphorylated nucleosides into cells. This often involves masking the negative charges of the phosphate (B84403) moiety to enhance cellular penetration while maintaining adequate solubility in physiological fluids. A prevalent approach in prodrug design involves appending carboxyl groups, such as esters, carbonates, and carbamates, to the hydroxyl groups of the ribose sugar to improve drug exposure and oral bioavailability.
Prodrugs of nucleoside monophosphates have been extensively explored, with phosphoramidate (B1195095), bis(S-acylthioethyl) (SATE) ester, and cyclosaligenyl (cycloSal) prodrugs demonstrating particularly promising results. A significant advancement in this field is the ProTide technology, which utilizes triester aryloxy phosphoramidate prodrugs. This technology has been successfully applied to numerous nucleoside analogs, leading to the development of marketed antiviral drugs like sofosbuvir, tenofovir (B777) alafenamide, and remdesivir, generally resulting in enhanced antiviral activity. Other successful examples include valine ester prodrugs, such as valganciclovir (B601543) (a prodrug of ganciclovir) and abacavir (B1662851) (a prodrug of carbovir).
Further strategies to improve pharmacokinetic properties include modifications at the 6-position of purine (B94841) nucleoside analogs, which can reduce toxicity and increase bioavailability by enhancing prodrug lipophilicity. Macromolecular prodrugs, exemplified by VivaGel (a dendrimer-based macromolecular prodrug), represent another promising avenue, offering not only enhanced delivery of the antiviral agent but also allowing the macromolecule itself to exert direct effects on the virus. Additionally, targeting intestinal transporters is a strategy employed to facilitate the absorption of these agents.
In oncology, prodrug strategies are being applied to address issues of drug resistance and low drug concentrations at tumor sites. For instance, azvudine, a cytidine (B196190) analog, has shown anticancer activity in gastric cancer xenografts with reduced toxicity, and its prodrug forms, particularly those utilizing ProTide technology, are under investigation. Gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine), another pyrimidine (B1678525) nucleoside analog, also benefits from advanced prodrug strategies for the treatment of gastrointestinal malignancies.
Table 2: Examples of Nucleoside Analogs and Their Prodrugs
| Nucleoside Analog | Prodrug Example (if applicable) | Prodrug Strategy | PubChem CID (Nucleoside Analog) | PubChem CID (Prodrug) |
| NUC013 | NUC041 | Trimethylsilyl conjugation nih.gov | N/A (5-Aza-2',2'-Difluorodeoxycytidine) | N/A (3',5'-di-trimethylsilyl-2',2'-difluoro-5-azadeoxycytidine) |
| Decitabine | Guadecitabine | Dinucleotide prodrug | 451668 nih.gov | 135564655 |
| Azacitidine | N/A | N/A | 9444 nih.gov | N/A |
| Ganciclovir | Valganciclovir | Valine ester | 3454 nih.gov | 135413535 |
| Carbovir | Abacavir | Carbacylcic analog | N/A | 441300 nih.gov |
| Uridine (analog) | Sofosbuvir | ProTide (phosphoramidate) | N/A | 45375808 |
| Tenofovir | Tenofovir alafenamide | ProTide | 464205 | 9574768 |
| N/A | Remdesivir | Prodrug (nucleotide analog) | N/A | 121304016 |
| Cytidine (analog) | Azvudine | Prodrug (ProTide) | N/A | N/A |
| Cytidine (analog) | Gemcitabine | N/A | 60755 | N/A |
| Uracil (B121893) (analog) | 5-Fluorouracil (5-FU) | N/A | 3385 | N/A |
| Acyclovir | Acyclovir elaidate | Ester derivative | 135398513 | N/A (Acyclovir elaidate) |
Advanced Research Methodologies Applied to Nuc013 Studies
Biochemical and Molecular Assays
A variety of sophisticated assays have been employed to dissect the molecular interactions of NUC013 with its enzymatic targets and to quantify the downstream consequences of this inhibition.
To ascertain the inhibitory effect of NUC013 on DNA methyltransferase, a colorimetric assay was utilized. nih.gov This method allows for the quantitative measurement of total DNMT activity. In a study involving the human colon cancer cell line HCT-116, NUC013 demonstrated a significant, concentration-dependent inhibition of total DNMT activity. nih.gov At a concentration of 1 µM, NUC013 inhibited 53.4% of total DNMT activity, and at 10 µM, the inhibition was 48.5%. nih.gov
The inhibitory effect of NUC013 on ribonucleotide reductase was assessed by measuring its impact on deoxynucleotide synthesis in HeLa cells using high-performance liquid chromatography (HPLC). nih.gov This technique separates and quantifies the levels of individual deoxynucleotides. Treatment with NUC013 led to a notable decrease in the intracellular pools of dATP, dGDP, and dUTP, which is indicative of RNR inhibition. nih.gov
| Assay Type | Target Enzyme | Key Finding with NUC013 | Cell Line |
| Colorimetric Assay | DNMT | 53.4% inhibition at 1 µM | HCT-116 |
| HPLC-based Assay | RNR | Decreased dATP, dGDP, and dUTP pools | HeLa |
Western blot analysis has been a crucial tool for investigating the effect of NUC013 on the protein levels of specific DNMT isoforms, particularly DNMT1. This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. In studies with the human leukemia cell lines THP-1 and Kasumi-1, Western blotting revealed that NUC013 treatment led to a reduction in the levels of DNMT1 protein. cancer.gov This finding provides direct evidence that NUC013 can modulate the expression of this key enzyme involved in the maintenance of DNA methylation patterns.
The measurement of intracellular deoxynucleotide (dNTP) pools is critical for evaluating the activity of RNR inhibitors like NUC013. High-performance liquid chromatography (HPLC) is a powerful method for separating and quantifying the different dNTPs from cell lysates. nih.gov As mentioned earlier, HPLC analysis showed that NUC013 treatment reduces the levels of several dNTPs. nih.gov
Radioimmunoassay (RIA) represents an alternative and highly sensitive method for measuring the concentration of specific dNTPs. nih.gov While HPLC can measure multiple nucleotides simultaneously, RIA is often preferred for the precise quantification of dCTP. nih.gov This method utilizes a radiolabeled antigen that competes with the unlabeled antigen (in this case, dCTP from a cell extract) for binding to a specific antibody. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample.
Cell-Based Experimental Systems
To understand the effects of NUC013 in a biological context, various cell-based experimental systems have been utilized, ranging from large-scale screenings to precise quantitative assays of cell viability.
NUC013 has been evaluated for its anti-cancer activity using the National Cancer Institute's (NCI) 60 human tumor cell line panel. nih.gov This high-throughput screening platform assesses the effect of a compound on the growth of 60 different human cancer cell lines, representing a broad spectrum of cancer types including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. nih.govnih.gov This extensive screening demonstrated that NUC013 possesses significant growth inhibitory activity against a wide range of cancer cell lines. nih.gov
A key metric for quantifying the cytotoxic and cytostatic effects of a compound is the GI50 value, which is the concentration of the drug that causes a 50% reduction in cell growth. nih.gov The GI50 for NUC013 was determined in various cell lines, providing a quantitative measure of its potency. For example, in the HCT-116 human colon cancer cell line, the GI50 for NUC013 was determined to be 4.54 µM. nih.gov The determination of GI50 values is often carried out using colorimetric assays, such as the sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein.
| Cell Line | Cancer Type | NUC013 GI50 (µM) |
| HCT-116 | Colon Cancer | 4.54 |
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry has been a crucial tool in assessing the impact of NUC013 on cell viability and proliferation. Studies have utilized this technique to quantify apoptosis and analyze cell cycle distribution in cancer cell lines following treatment with the compound.
Research has shown that NUC013 induces apoptosis in human leukemia cell lines, specifically Kasumi-1 and THP-1. researchgate.net The induction of apoptosis was observed after 24 hours of exposure to submicromolar concentrations of the compound, starting at 0.25 µM in Kasumi-1 cells and 0.2 µM in THP-1 cells. researchgate.net
Apoptosis is typically measured using Annexin-V and propidium (B1200493) iodide (PI) staining. Annexin-V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent agent that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. In the studies conducted on NUC013, a notable observation was the detection of apoptosis primarily through Annexin-V staining, with no significant changes in PI staining over the observed time period. researchgate.net This suggests that NUC013 primarily induces early-stage apoptosis in these cell lines.
While the induction of apoptosis has been clearly demonstrated, specific quantitative data from flow cytometry detailing the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or a detailed breakdown of early versus late apoptotic cells in response to NUC013 treatment are not extensively available in the public domain.
Table 1: Flow Cytometry Analysis of NUC013-Induced Apoptosis
| Cell Line | Apoptosis Induction | Staining Method | Key Findings |
| Kasumi-1 | Yes | Annexin-V/PI | Induction of apoptosis starting at 0.25 µM. researchgate.net |
| THP-1 | Yes | Annexin-V/PI | Induction of apoptosis starting at 0.2 µM. researchgate.net |
This table summarizes the qualitative findings on NUC013-induced apoptosis. Detailed quantitative data on cell cycle distribution and apoptosis stages are not currently available.
Cellular Differentiation Assays
In addition to inducing apoptosis, NUC013 has been observed to promote cellular differentiation in certain cancer cell lines. This is a significant finding, as differentiation therapy is a key strategy in cancer treatment, aiming to mature malignant cells into non-proliferating, specialized cell types.
Studies have shown that treatment with NUC013 leads to morphological changes in THP-1 leukemia cells that are suggestive of cellular differentiation. researchgate.net These changes were observed six days after exposure to the compound and were visualized using Giemsa staining, a technique that allows for the morphological evaluation of cells. researchgate.net The observed morphological alterations are indicative of a shift towards a more mature cell phenotype.
The specific markers of differentiation that are modulated by NUC013 have not been extensively detailed in the available literature. Further research is needed to identify the specific lineage of differentiation and the key molecular players involved in this process.
Advanced Imaging Techniques in Cellular Research
Based on available research, there is limited specific information on the use of confocal microscopy and live-cell imaging to investigate the subcellular effects of NUC013. These advanced imaging techniques are invaluable for visualizing the localization of compounds within cells and their real-time impact on cellular structures and processes. While the mechanisms of action of NUC013, such as DNA methyltransferase inhibition, suggest nuclear localization and effects, direct visualization of these processes using confocal or live-cell imaging has not been detailed in the reviewed literature.
As mentioned in the context of cellular differentiation assays, NUC013 induces morphological changes in cancer cells. researchgate.net However, detailed analyses of these changes at the level of organelle dynamics using advanced imaging techniques have not been specifically reported. The observed differentiation-like morphology suggests that there are likely significant alterations in cellular architecture, including changes in the nucleus, cytoplasm, and potentially the organization and function of various organelles. researchgate.net Further investigation using high-resolution imaging would be necessary to delineate the precise nature of these NUC013-induced morphological and organellar changes.
Gene Regulation and Epigenetic Analysis
NUC013 is known to function as a DNA methyltransferase inhibitor, which has profound implications for gene regulation. By inhibiting DNA methylation, NUC013 can lead to the re-expression of silenced tumor suppressor genes.
A key target of NUC013's epigenetic modulation is the TP53 tumor suppressor gene. The effectiveness of NUC013 in cancer cell lines with wild-type TP53 is thought to be mediated, at least in part, by the derepression of TP53. researchgate.net This suggests that NUC013 can reactivate the expression of this critical tumor suppressor, leading to downstream effects such as cell cycle arrest and apoptosis.
Despite the known mechanism of action of NUC013 on DNA methylation and the specific mention of TP53 derepression, comprehensive gene expression profiling data from techniques like RT-qPCR or transcriptomics are not widely available in the public domain. Such studies would provide a broader understanding of the gene networks regulated by NUC013 and could identify other key genes and pathways that are modulated by the compound.
Table 2: Gene Regulation Effects of NUC013
| Method | Key Finding | Implication |
| Mechanistic Studies | Derepression of TP53 gene expression. researchgate.net | Reactivation of tumor suppressor pathways. researchgate.net |
This table highlights the known effect of NUC013 on TP53 gene expression. A comprehensive list of genes regulated by NUC013 based on RT-qPCR or transcriptomics is not currently available.
Assessment of DNA Methylation Status
The primary mechanism of action for NUC013 involves the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation. nih.gov Evaluating the extent of this hypomethylation is crucial for understanding the compound's biological activity. A variety of methods can be employed to assess the DNA methylation status in cells and tissues following treatment with NUC013. These techniques can be broadly categorized into global methylation analysis and gene-specific methylation analysis.
Gene-Specific and Genome-Wide Methylation Profiling: The gold standard for single-base resolution methylation analysis is bisulfite sequencing . mdpi.comwaocp.com DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) (read as thymine (B56734) after PCR), while methylated cytosines remain unchanged. scienceopen.com Subsequent sequencing can reveal the precise methylation status of every CpG site in a specific gene promoter or across the entire genome (Whole-Genome Bisulfite Sequencing, WGBS). waocp.com
For analyzing specific gene regions, techniques derived from bisulfite conversion are commonly used:
Methylation-Specific PCR (MSP): This method uses two pairs of primers to distinguish between methylated and unmethylated DNA sequences after bisulfite treatment. scienceopen.com
Combined Bisulfite Restriction Analysis (COBRA): This technique involves PCR amplification of bisulfite-converted DNA followed by digestion with restriction enzymes that recognize CpG sites, allowing for the quantification of methylation at specific loci. waocp.comscienceopen.com
Pyrosequencing: This provides quantitative methylation analysis at specific CpG sites within a PCR amplicon. mdpi.com
In studies of NUC013, total DNMT activity has been directly measured in cancer cell lines using commercially available DNA Methyltransferase Activity/Inhibition Assay Kits. nih.govmdpi.com Furthermore, the specific impact on DNMT1, a key target, can be visualized and quantified by Western blot analysis, which measures the reduction in DNMT1 protein levels after treatment. mdpi.com
Below is an interactive table summarizing common methods for assessing DNA methylation status relevant to NUC013 research.
| Method Category | Specific Technique | Principle | Resolution | Throughput | Application in NUC013 Studies |
| Global Analysis | LC-MS/MS | Quantifies the ratio of 5-methylcytosine (B146107) to total cytosine. | Genome-wide average | Low to Medium | To determine the overall demethylating effect of NUC013. |
| LUMA | Uses methylation-sensitive restriction enzymes and pyrosequencing. | Genome-wide average | High | To screen for global hypomethylation induced by NUC013. | |
| Gene-Specific | Bisulfite Sequencing | Chemical conversion of unmethylated cytosine to uracil. | Single-base | Low (Sanger) to High (NGS) | To identify specific tumor suppressor genes reactivated by NUC013-induced demethylation. |
| Methylation-Specific PCR (MSP) | PCR with primers specific for methylated vs. unmethylated DNA. | Locus-specific | High | To quickly assess methylation changes at key gene promoters. | |
| Protein Level | Western Blot | Antibody-based detection of DNMT protein levels. | Not applicable | Medium | To confirm NUC013's effect on depleting DNMT1 protein. |
| Enzyme Activity | Activity/Inhibition Assays | Colorimetric or fluorometric measurement of DNMT activity. | Not applicable | High | To directly quantify the inhibitory effect of NUC013 on total DNMTs. nih.gov |
Applications of RNA Interference (RNAi) in NUC013 Research
Identifying Mechanisms of Resistance and Sensitivity: A key application of RNAi is in large-scale loss-of-function screens. nih.govresearchgate.net A genome-wide or "druggable genome" siRNA/shRNA library can be introduced into cancer cells, which are then treated with NUC013. researchgate.net
Sensitizer Screens: Genes whose knockdown leads to increased cell death in the presence of NUC013 are identified as "sensitizers." These genes may represent pathways that, when inhibited, work synergistically with NUC013. For example, silencing a gene involved in DNA repair might make cells more vulnerable to the effects of NUC013.
Resistance Screens: Conversely, genes whose knockdown allows cells to survive higher concentrations of NUC013 are considered "resistance" genes. These genes might be part of a pathway that is essential for NUC013's cytotoxic effect, or they may be involved in the metabolic activation of the drug.
Target Validation and Pathway Analysis: Once hits are identified from a screen, individual siRNAs can be used to validate the findings. nih.gov For instance, if the knockdown of a specific kinase sensitizes cells to NUC013, it suggests that this kinase may play a role in a pro-survival pathway that counteracts the drug's effects. Further investigation into the downstream targets of this kinase can help to map the cellular pathways that modulate the response to NUC013. This approach helps to build a comprehensive understanding of the compound's interaction with the cellular machinery.
Exploring Synthetic Lethality: RNAi screens can identify synthetic lethal interactions, where the loss of a specific gene is tolerated in normal circumstances but becomes lethal when combined with a drug like NUC013. europeanpharmaceuticalreview.com For example, a cancer cell line might be dependent on a particular signaling pathway for survival; knocking down a key component of this pathway via RNAi while simultaneously treating with NUC013 could induce a potent cytotoxic effect. Such findings provide a strong rationale for developing combination therapies.
| RNAi Screening Approach | Objective | Example Application for NUC013 | Potential Outcome |
| Sensitizer Screen | Identify genes whose silencing enhances NUC013's efficacy. | Treat a cancer cell line library (with individual gene knockdowns) with a sub-lethal dose of NUC013. | Identification of new drug targets for combination therapy with NUC013. |
| Resistance Screen | Identify genes required for NUC013's cytotoxic activity. | Treat a cancer cell line library with a lethal dose of NUC013 and identify surviving cells. | Elucidation of NUC013's mechanism of action and metabolic activation pathways. |
| Synthetic Lethality Screen | Find genes that are non-essential on their own but become essential in the presence of NUC013. | Screen cancer cells with specific mutations (e.g., in a tumor suppressor gene) to find knockdowns that are lethal only when combined with NUC013. | Discovery of patient populations most likely to respond to NUC013 and rationale for targeted combination treatments. |
Chemical Biology and Computational Approaches
Target Identification and Deconvolution Strategies
Affinity-Based Chemoproteomics: A powerful direct biochemical method for target identification involves creating a chemical probe version of NUC013. This is typically done by modifying the NUC013 molecule with a "tag" (like biotin (B1667282) or an alkyne group for click chemistry) that allows it to be captured, or "pulled down," from a cell lysate. The modified NUC013 probe is incubated with cell extracts, and the probe, along with any proteins it has bound to, is isolated. These interacting proteins can then be identified using mass spectrometry. This approach can confirm the binding of NUC013 to DNMTs and RNR subunits and may reveal novel, unanticipated protein targets.
Computational Target Prediction: Bioinformatics and computational approaches can predict potential targets based on the chemical structure of NUC013. Databases containing information on known drug-target interactions can be searched for proteins that bind to molecules with similar structural features. This in silico screening can generate a list of candidate targets that can then be validated experimentally. For example, network-based bioinformatics can help reveal protein interaction networks and hub genes that might be modulated by the compound. nih.gov
These strategies are crucial for a complete understanding of a drug's mechanism of action. Identifying the full spectrum of targets for NUC013 can help explain its efficacy, predict potential side effects, and provide a basis for rational drug design to improve target selectivity.
Structure-Activity Relationship (SAR) Studies for NUC013 Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of analogs of a lead compound, like NUC013, and evaluating how specific structural modifications affect its biological activity. mdpi.com The goal is to identify the key chemical features—the pharmacophore—responsible for the desired therapeutic effects and to optimize properties like potency, selectivity, and metabolic stability. mdpi.com
For NUC013 (5-aza-2',2'-difluoro-deoxycytidine), SAR studies would systematically explore modifications at three main positions: the azacytosine base, the difluorinated sugar ring, and the 5' hydroxyl group.
Modifications to the Azacytosine Base: The 5-aza modification is critical for the DNMT inhibition mechanism. Analogs could be synthesized with different substituents at other positions on the pyrimidine (B1678525) ring to investigate their influence on target binding and cell permeability.
Modifications to the Sugar Moiety: The 2',2'-difluoro groups are known to influence the conformation of the nucleoside and its metabolic stability. SAR studies could involve synthesizing analogs with different halogen substitutions (e.g., dichloro) or removing one or both fluorine atoms to determine their importance for the activity against DNMT and RNR. nih.gov
Modifications to the 5' Hydroxyl Group: The 5'-hydroxyl is the site of phosphorylation, a necessary step for the activation and incorporation of nucleoside analogs into DNA. Analogs could be prepared as pre-phosphorylated forms (prodrugs) to bypass the initial phosphorylation step or modified to alter the rate of activation.
The synthesized analogs would then be tested in a battery of assays, including DNMT and RNR inhibition assays and cell viability assays against a panel of cancer cell lines. The results would allow researchers to build a comprehensive SAR model.
The following is a hypothetical SAR data table for NUC013 analogs to illustrate the concept:
| Compound | R1 (Base Modification) | R2 (Sugar Modification) | DNMT1 IC₅₀ (nM) | RNR IC₅₀ (nM) | HCT-116 GI₅₀ (µM) |
| NUC013 | 5-aza | 2',2'-difluoro | 50 | 150 | 4.5 |
| Analog 1 | 5-aza | 2'-fluoro | 200 | 500 | 15.2 |
| Analog 2 | 5-aza | H | >1000 | >1000 | >50 |
| Analog 3 | Cytosine | 2',2'-difluoro | >1000 | 120 | 25.8 |
| Analog 4 | 5-aza, N4-methyl | 2',2'-difluoro | 75 | 250 | 8.1 |
Data are hypothetical and for illustrative purposes only.
In Silico Modeling for Binding Predictions and Lead Optimization
Computational, or in silico, modeling plays a vital role in modern drug discovery by providing insights into how a molecule like NUC013 interacts with its protein targets at an atomic level. nih.gov These methods can predict binding affinity, guide the design of new analogs, and help explain the results of SAR studies.
Molecular Docking: Molecular docking simulations are used to predict the preferred orientation, or "pose," of NUC013 when bound to the active site of its target proteins, such as DNMT1 or RNR. frontiersin.org Using the known 3D crystal structures of these proteins, docking algorithms can place the NUC013 molecule into the binding pocket and score the different poses based on factors like electrostatic interactions and hydrogen bonding. researchgate.net This can identify key amino acid residues that are crucial for binding and can help rationalize why certain structural modifications increase or decrease potency.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations can model the dynamic behavior of the NUC013-protein complex over time. mdpi.com These simulations account for the natural flexibility of both the ligand and the protein, providing a more realistic view of the binding event. MD simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a theoretical estimate of the binding affinity.
Lead Optimization: The insights gained from in silico modeling are invaluable for lead optimization. For example, if docking studies suggest that a specific part of the NUC013 molecule could form an additional hydrogen bond with the target protein if slightly modified, chemists can synthesize that specific analog. nih.gov This structure-based drug design approach is often more efficient than traditional trial-and-error synthesis. Computational tools can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, helping to prioritize which analogs should be synthesized and tested in the lab. nih.gov
Future Directions and Research Gaps
Exploration of NUC013 in Additional Preclinical Disease Models
While NUC013 has shown efficacy in models of leukemia, colon cancer, and non-small cell lung cancer, its potential in a broader spectrum of malignancies remains largely unexplored nih.govnih.govnih.gov. Given its dual inhibitory activity against DNMT and RNR, NUC013 may hold promise for other cancer types characterized by epigenetic dysregulation or high proliferative rates. Future studies should systematically investigate NUC013's activity in diverse preclinical disease models, including those with different genetic backgrounds and resistance mechanisms to conventional therapies. This expansion could identify new indications where NUC013, either alone or in combination with other agents, could offer therapeutic benefit.
Further Dissection of NUC013's Unique Molecular Pathways
NUC013's ability to inhibit DNMT at concentrations lower than its growth inhibition (GI50) suggests a preferential engagement of its epigenetic effects nih.gov. However, a comprehensive understanding of the precise molecular pathways influenced by NUC013, beyond general DNMT and RNR inhibition, is still evolving. Research gaps exist in fully elucidating how NUC013 modulates specific gene expression profiles, its impact on chromatin structure, and its interaction with other cellular processes. Detailed mechanistic studies, including target engagement assays and pathway analysis, are needed to uncover the full scope of NUC013's molecular footprint. This could involve investigating its effects on DNA repair mechanisms, cell cycle checkpoints, and immune modulation, particularly given observations of p53 derepression and natural killer (NK) cell activation with its prodrug NUC041 nih.gov.
Development of Novel NUC013 Analogs with Enhanced Research Properties
The short half-life of NUC013 (20.1 minutes intravenously in mice) due to deamination by cytidine (B196190) deaminase (CDA) highlights a significant pharmacokinetic limitation nih.govnih.govwikipedia.org. While NUC041, a trimethylsilanol (B90980) (TMS) conjugated prodrug, has been developed to improve stability and half-life (3.4 hours from intramuscular NUC041), further exploration into novel NUC013 analogs is warranted nih.govwikipedia.org. Research should focus on designing and synthesizing new analogs that possess improved metabolic stability, enhanced cellular uptake, and optimized target specificity, while maintaining or improving upon the dual inhibitory activity of NUC013. This could involve structural modifications to resist enzymatic degradation or the development of alternative prodrug strategies that offer more controlled and sustained release of the active compound, potentially reducing off-target effects and improving therapeutic index.
Integrated Multi-Omics Approaches to NUC013 Response Profiling
To gain a holistic understanding of NUC013's effects and identify potential biomarkers of response or resistance, integrated multi-omics approaches are crucial wikipedia.org. Combining genomic, transcriptomic, proteomic, and metabolomic profiling of cells and tissues treated with NUC013 could reveal complex biological networks and pathways that are modulated by the compound. Such comprehensive profiling could help identify patient populations most likely to respond to NUC013, predict potential non-responders, and uncover compensatory mechanisms that lead to resistance. This data-rich approach would facilitate the development of predictive biomarkers and inform rational combination therapy strategies.
Refinement of Prodrug Strategies for Broader Research Applications
The development of NUC041 as a prodrug for NUC013 has demonstrated the feasibility of improving NUC013's pharmacokinetic profile nih.govwikipedia.org. However, NUC041-treated mice exhibited more tumor ulceration compared to NUC013 or saline controls, suggesting a need for further refinement of prodrug strategies nih.govwikipedia.org. Future research should focus on optimizing prodrug design to ensure sustained release of NUC013 while minimizing potential formulation-related toxicities or off-target effects. This could involve exploring different cleavable linkers, alternative carrier molecules, or advanced drug delivery systems (e.g., nanoparticles) to achieve targeted delivery and improved therapeutic windows for NUC013 in various research applications.
Q & A
Q. What is the primary mechanism of action of NUC013 in cancer treatment, and how does it influence experimental design?
NUC013 functions as a dual inhibitor of DNA methyltransferase (DNMT) and ribonucleotide reductase (RNR), leading to DNA hypomethylation and impaired nucleotide synthesis in cancer cells . Experimental design should incorporate:
Q. What experimental models are most appropriate for evaluating NUC013’s antitumor efficacy?
Q. How should researchers optimize dosing regimens for NUC013 in preclinical studies?
- Dose titration : Start with 20 mg/kg (effective in colon cancer models) and escalate to 40 mg/kg, monitoring toxicity (e.g., hematological parameters) .
- Administration frequency : Daily dosing for 5–7 days, aligned with tumor doubling times in specific models .
Advanced Research Questions
Q. How can researchers address the short half-life of NUC013 in preclinical studies?
- Prodrug formulations : Use NUC041, a prodrug of NUC013, to prolong systemic exposure. NUC041 increases half-life by stabilizing NUC013 release, as shown in NSCLC models with tumor regression .
- Pharmacokinetic monitoring : Employ HPLC or LC-MS to measure plasma and tumor concentrations, adjusting formulation excipients (e.g., PPD solvent) to enhance stability .
Q. How should contradictory data on NUC013’s efficacy across tumor models be analyzed?
- Sensitivity analysis : Compare tumor genetics (e.g., p53 status) and proliferation rates between models. For example, p53-deficient tumors may show delayed apoptosis despite hypomethylation .
- Context-dependent variables : Evaluate RNR expression levels, as NUC013’s RNR inhibition may dominate in rapidly dividing tumors .
Q. What methodological strategies ensure reproducibility in studies involving NUC013?
- Strict control groups : Include vehicle-treated controls and replicate dosing schedules across experiments .
- Data transparency : Publish raw tumor volume measurements, pharmacokinetic curves, and histopathology images (e.g., necrosis/ulceration scores) .
- Cross-validation : Collaborate with independent labs to verify findings, as done in NUC013’s transition from colon to NSCLC models .
Q. How can researchers identify biomarkers predictive of NUC013 response?
Q. What ethical considerations are critical for in vivo studies of NUC013?
- Humane endpoints : Define tumor size limits (e.g., 1,500 mm³) and monitor weight loss (>20%) to avoid unnecessary suffering .
- Institutional approval : Obtain IACUC protocols detailing anesthesia, euthanasia, and housing conditions .
Contradiction and Complexity Management
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for NUC013?
Q. What frameworks guide the integration of NUC013 into combination therapies?
- Synergy screens : Use Chou-Talalay assays to test NUC013 with immunotherapies (e.g., checkpoint inhibitors), leveraging its potential to derepress tumor antigens .
- Sequential dosing : Administer NUC013 prior to cytotoxic agents (e.g., cisplatin) to prime tumors for apoptosis via epigenetic modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
